molecular formula C12H16N4O3S B7053749 1-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N,N-dimethylpyrazole-4-sulfonamide

1-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N,N-dimethylpyrazole-4-sulfonamide

Cat. No.: B7053749
M. Wt: 296.35 g/mol
InChI Key: PJWUCWRLRSHCIY-UHFFFAOYSA-N
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Description

1-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N,N-dimethylpyrazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyrazole ring, and a sulfonamide group

Properties

IUPAC Name

1-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N,N-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-15(2)20(17,18)10-5-14-16(7-10)8-12-13-6-11(19-12)9-3-4-9/h5-7,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWUCWRLRSHCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CN(N=C1)CC2=NC=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N,N-dimethylpyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as a β-ketoamide, under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step involves the alkylation of the oxazole ring with a cyclopropyl halide in the presence of a strong base.

    Formation of the pyrazole ring: This can be accomplished by reacting a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N,N-dimethylpyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N,N-dimethylpyrazole-4-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or enhanced conductivity.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 1-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N,N-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpyrazole-4-sulfonamide
  • 1-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N,N-dimethylpyrazole-4-carboxamide
  • 1-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N,N-dimethylpyrazole-4-thiol

Uniqueness

1-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N,N-dimethylpyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as it can interact with molecular targets in ways that similar compounds may not.

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